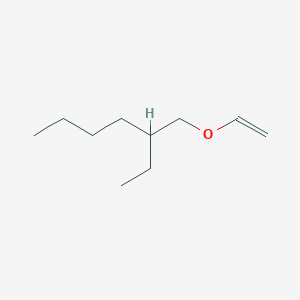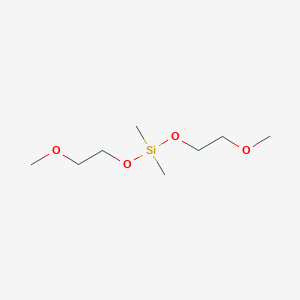
Éter de vinilo de 2-etilhexilo
Descripción general
Descripción
2-Ethylhexyl vinyl ether is an organic compound with the molecular formula C10H20O. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a monomer in the production of various polymers and copolymers, which find applications in coatings, adhesives, and other industrial products .
Aplicaciones Científicas De Investigación
2-Ethylhexyl vinyl ether is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Medicine: Research is ongoing into its use in the development of medical adhesives and coatings.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants
Mecanismo De Acción
. The primary targets of this compound are not explicitly mentioned in the available literature. .
Mode of Action
It’s known that vinyl ethers can undergo polymerization reactions, forming polymers with various properties depending on the specific vinyl ether used . The double bond in the vinyl group (CH=CH2) of the ether allows it to participate in these reactions.
Biochemical Pathways
In the context of polymer chemistry, the compound can participate in polymerization reactions, leading to the formation of polymers with various properties .
Pharmacokinetics
It’s important to note that the compound has a boiling point of 177-178 °c and a density of 0.816 g/mL at 25 °C , which may influence its behavior in biological systems.
Result of Action
It’s known that the compound can cause irritation to the eyes and skin upon contact, and inhalation can cause irritation of the lungs and respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethylhexyl vinyl ether. For instance, its flammability indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . Furthermore, it’s toxic to aquatic life with long-lasting effects , suggesting that its release into the environment should be avoided.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl vinyl ether can be synthesized through the reaction of 2-ethylhexanol with acetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the acetylene to the alcohol, forming the vinyl ether.
Industrial Production Methods: In industrial settings, the production of 2-ethylhexyl vinyl ether involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylhexyl vinyl ether undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Addition Reactions: It participates in addition reactions with various electrophiles and nucleophiles.
Electrocyclic Reactions: It can undergo electrocyclic reactions, which are useful in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Polymerization: Initiators such as peroxides or azo compounds are commonly used.
Addition Reactions: Reagents like halogens, acids, and bases can be used under controlled conditions.
Electrocyclic Reactions: These reactions often require specific temperature and pressure conditions to proceed efficiently.
Major Products:
Polymers and Copolymers: Used in coatings, adhesives, and sealants.
Addition Products: Various substituted ethers and alcohols.
Electrocyclic Products:
Comparación Con Compuestos Similares
2-Chloroethyl vinyl ether: Similar in structure but contains a chlorine atom, making it more reactive in certain conditions.
2-Ethylhexyl glycidyl ether: Contains an epoxide group, which provides different reactivity and applications.
Ethylene glycol vinyl ether: Smaller molecule with different physical properties and uses
Uniqueness: 2-Ethylhexyl vinyl ether is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its long alkyl chain provides hydrophobic properties, while the vinyl group offers high reactivity, making it a versatile compound in both research and industrial applications .
Propiedades
IUPAC Name |
3-(ethenoxymethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-7-8-10(5-2)9-11-6-3/h6,10H,3-5,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSAWHFZNWVJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29160-05-2 | |
| Record name | Heptane, 3-[(ethenyloxy)methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20870444 | |
| Record name | 1-Ethenoxy-2-ethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-44-6 | |
| Record name | 2-Ethylhexyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYLHEXYL VINYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethenoxy-2-ethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl vinyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL VINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4Y1DC6DFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)







![11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene](/img/structure/B92630.png)



